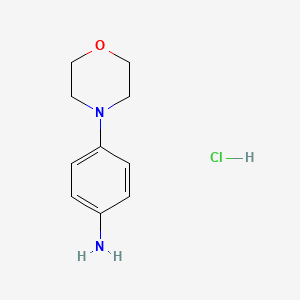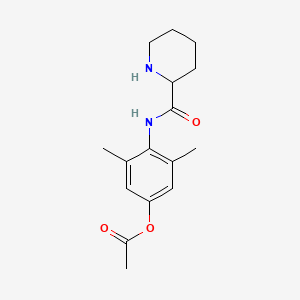
4-Morpholinoanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinoanilinehydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the para position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinoanilinehydrochloride typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction of the nitro group to an amine. The general steps are as follows:
Nucleophilic Substitution: 4-Chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-nitromorpholine.
Reduction: The nitro group in 4-nitromorpholine is reduced to an amine using a reducing agent like iron powder in acidic conditions, yielding 4-morpholinoaniline.
Hydrochloride Formation: The final step involves converting 4-morpholinoaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced further, although this is less common due to the stability of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Further reduced amine derivatives.
Substitution: Halogenated or alkylated morpholinoaniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinoanilinehydrochloride is utilized in various fields due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Investigated for its potential in developing pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism by which 4-Morpholinoanilinehydrochloride exerts its effects depends on its application. In biological systems, it can interact with enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it effective in targeting intracellular pathways. The aromatic amine group can participate in hydrogen bonding and other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-Morpholinoaniline: The base compound without the hydrochloride salt.
4-(4-Aminophenyl)morpholine: Another derivative with similar structural features.
4-Morpholinopyridine: A related compound with a pyridine ring instead of an aniline ring.
Uniqueness: 4-Morpholinoanilinehydrochloride is unique due to its combination of the morpholine ring and the aniline structure, which imparts specific chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
Molekularformel |
C10H15ClN2O |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
4-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H |
InChI-Schlüssel |
QHIYRZFZKWLHSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)

![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)





![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)
